molecular formula C18H29NO8 B4039903 N-[2-[2-(2,6-dimethoxyphenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid

N-[2-[2-(2,6-dimethoxyphenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid

Cat. No.: B4039903
M. Wt: 387.4 g/mol
InChI Key: BURHTDNBFSZZRA-UHFFFAOYSA-N
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Description

N-[2-[2-(2,6-dimethoxyphenoxy)ethoxy]ethyl]butan-2-amine; oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties

Scientific Research Applications

N-[2-[2-(2,6-dimethoxyphenoxy)ethoxy]ethyl]butan-2-amine; oxalic acid has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[2-(2,6-dimethoxyphenoxy)ethoxy]ethyl]butan-2-amine typically involves multiple steps, starting with the preparation of the dimethoxyphenoxy intermediate. This intermediate is then reacted with ethylene oxide to form the ethoxy derivative. The final step involves the reaction of this derivative with butan-2-amine under controlled conditions to yield the desired compound. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to monitor and control reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality N-[2-[2-(2,6-dimethoxyphenoxy)ethoxy]ethyl]butan-2-amine; oxalic acid.

Chemical Reactions Analysis

Types of Reactions

N-[2-[2-(2,6-dimethoxyphenoxy)ethoxy]ethyl]butan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethoxyphenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amine compounds, and substituted phenoxy derivatives

Mechanism of Action

The mechanism of action of N-[2-[2-(2,6-dimethoxyphenoxy)ethoxy]ethyl]butan-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The dimethoxyphenoxy group plays a crucial role in these interactions, facilitating binding and subsequent biological effects. The compound’s ability to modulate enzyme activity and receptor signaling pathways underlies its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2,6-Dimethoxyphenoxy)ethyl]-2-methyl-2-propanamine
  • N-[2-(2,6-Dimethoxyphenoxy)ethyl]-1-butanamine

Uniqueness

Compared to similar compounds, N-[2-[2-(2,6-dimethoxyphenoxy)ethoxy]ethyl]butan-2-amine; oxalic acid exhibits unique reactivity due to the presence of the butan-2-amine moiety

Properties

IUPAC Name

N-[2-[2-(2,6-dimethoxyphenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO4.C2H2O4/c1-5-13(2)17-9-10-20-11-12-21-16-14(18-3)7-6-8-15(16)19-4;3-1(4)2(5)6/h6-8,13,17H,5,9-12H2,1-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BURHTDNBFSZZRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCCOCCOC1=C(C=CC=C1OC)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[2-[2-(2,6-dimethoxyphenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid
Reactant of Route 2
N-[2-[2-(2,6-dimethoxyphenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid
Reactant of Route 3
N-[2-[2-(2,6-dimethoxyphenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid
Reactant of Route 4
N-[2-[2-(2,6-dimethoxyphenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid
Reactant of Route 5
N-[2-[2-(2,6-dimethoxyphenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid
Reactant of Route 6
N-[2-[2-(2,6-dimethoxyphenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.